C6-NBD Esfinganina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

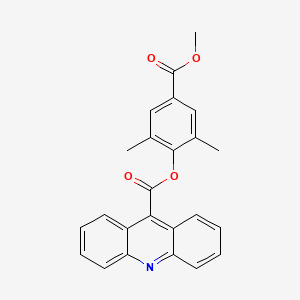

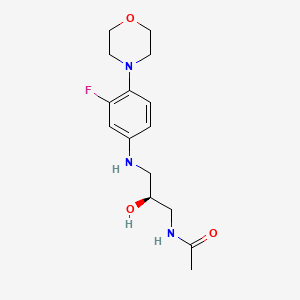

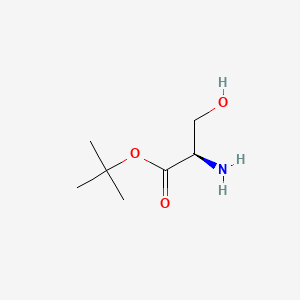

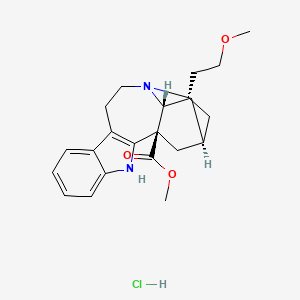

C-6 NBD-dihydro-Ceramide is a biologically active fluorescent probe . It is a fluorescent analog of short chain, membrane-permeable ceramides . It is structurally indistinguishable to C-6 NBD ceramide, except it contains a saturated bond in the C-4/C-5 position of the sphingosine backbone .

Synthesis Analysis

Ceramide is synthesized via the enzymatic activity of ceramide synthases . Ceramide synthases are part of a larger gene family, the Tram-Lag-CLN8 domain family . A unique, C-terminal motif, the DxRSDxE motif, is only found in CerSs and not in other Tram-Lag-CLN8 family members .Molecular Structure Analysis

The molecular formula of C-6 NBD-dihydro-Ceramide is C30H51N5O6 . It contains a saturated bond in the C-4/C-5 position of the sphingosine backbone . It contains total 93 bond(s); 42 non-H bond(s), 13 multiple bond(s), 25 rotatable bond(s), 3 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 secondary amine(s) (aromatic), 1 nitro group(s) (aromatic), 2 hydroxyl group(s) .Chemical Reactions Analysis

C-6 NBD-dihydro-Ceramide has been used as a fluorescent substrate for the activity of UDP-glucose:ceramide glucosyltransferase . It has also been used to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane .Physical And Chemical Properties Analysis

The molecular weight of C-6 NBD-dihydro-Ceramide is 577.8 . It is a biologically active fluorescent analog of short chain, membrane-permeable ceramides .Aplicaciones Científicas De Investigación

Investigación Bioquímica

C6-NBD Esfinganina es un análogo de la esfinganina (dihidroesfingosina), donde C6 representa el número de átomos de carbono en el residuo acilo . Es un esfingolípido fluorescente marcado con un ácido graso omega, con 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) como fluoróforo . Esto lo convierte en una herramienta valiosa en la investigación bioquímica para estudiar la estructura y función de los esfingolípidos.

Imagenología Celular

This compound y C6-NBD Ceramida se pueden usar como una tinción selectiva para el aparato de Golgi en células vivas y fijas . El colorante NBD sensible al entorno es débilmente fluorescente en agua, pero aumenta en solventes apróticos y otros entornos no polares .

Transporte y Metabolismo de Esfingolípidos

Estos compuestos se pueden usar para estudiar los mecanismos de transporte y metabolismo de los esfingolípidos . Proporcionan un medio para visualizar y rastrear el movimiento de los esfingolípidos dentro de las células.

Transporte de Glucoproteínas Virales

C6 NBD ceramida es tan efectivo como C6 ceramida en la inhibición del transporte de glucoproteínas virales a través del Golgi . Esto lo hace útil para estudiar los mecanismos de infección viral y posibles estrategias antivirales.

Actividad Enzimática

C6 NBD ceramida se ha utilizado como un sustrato fluorescente para la actividad de la UDP-glucosa:ceramida glucosiltransferasa . Esto permite a los investigadores estudiar la función

Mecanismo De Acción

Target of Action

C6-NBD Sphinganine, also known as C-6 NBD-dihydro-Ceramide, is a sphinganine analog . It primarily targets fatty acids , serving as a fluorescent dye for labeling these molecules .

Mode of Action

C6-NBD Sphinganine interacts with its targets (fatty acids) by attaching to them as a fluorescent label . This interaction allows the compound to be used in various cellular studies, including the study of sphingolipid transport and metabolism mechanisms .

Biochemical Pathways

It is known to be used inCERT trafficking studies , which involve the study of ceramide transport protein (CERT), a key player in the sphingolipid metabolism pathway.

Result of Action

The primary result of C6-NBD Sphinganine’s action is the fluorescent labeling of fatty acids . This labeling allows for the visualization and study of these molecules within a cellular context .

Action Environment

C6-NBD Sphinganine’s action is influenced by its environment. The compound’s fluorescence is weak in aqueous solutions but enhances in proton inert solvents and other nonpolar environments . This property is beneficial for studies in live and fixed cells, where the compound is used as a selective stain for the Golgi apparatus .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

C6-NBD Sphinganine is used to study sphingolipid transport and metabolism mechanisms . It interacts with various enzymes and proteins involved in these processes. For instance, it is a substrate for ceramide synthases (CerS), a family of six enzymes that catalyze the N-acylation of the sphingoid long chain base . The interaction between C6-NBD Sphinganine and these enzymes is crucial for the synthesis of ceramide, a central sphingolipid metabolite .

Cellular Effects

C6-NBD Sphinganine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used as a selective stain for the Golgi apparatus in live and fixed cells, indicating its influence on cellular localization and accumulation .

Molecular Mechanism

The molecular mechanism of action of C6-NBD Sphinganine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For example, it is a substrate for ceramide synthases, which catalyze its conversion to ceramide, a key player in sphingolipid signaling .

Metabolic Pathways

C6-NBD Sphinganine is involved in the sphingolipid metabolism pathway . It interacts with enzymes such as ceramide synthases in this pathway

Transport and Distribution

C6-NBD Sphinganine is transported and distributed within cells and tissues It could interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of C6-NBD Sphinganine and its effects on activity or function are important aspects of its biochemical profile. It is used as a selective stain for the Golgi apparatus in live and fixed cells , indicating its localization within this organelle

Propiedades

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZLBJRDZRUTOE-AHKZPQOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)